4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
Description
This compound belongs to the 1,3-oxazol-5(4H)-one (azalactone) family, characterized by a five-membered oxazolone ring with a ketone group. The structure features:
- Position 2: A 4-methylphenyl group, contributing steric bulk and lipophilicity.
- This architecture suggests applications in pharmaceuticals (e.g., antimicrobial agents) and materials science (e.g., organic electronics) due to its planar conjugated system and functionalizable substituents .
Properties
IUPAC Name |
4-[(E)-(4,6-dimethylpyrimidin-2-yl)iminomethyl]-2-(4-methylphenyl)-1,3-oxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-10-4-6-13(7-5-10)15-21-14(16(22)23-15)9-18-17-19-11(2)8-12(3)20-17/h4-9,22H,1-3H3/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEIJVOOGIUBJW-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)O)C=NC3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)O)/C=N/C3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its structure includes a pyrimidine moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and enzyme inhibitory effects.
- Molecular Formula : C17H16N4O2
- Molar Mass : 308.33 g/mol
- CAS Number : 303998-87-0
Antimicrobial Activity
Research has indicated that derivatives of oxazolones exhibit significant antimicrobial properties. A study evaluating several compounds similar to the target compound demonstrated moderate to strong antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound has not been extensively documented; however, its structural analogs have shown promising results.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | Strong |
| Target Compound | TBD | TBD |
Antitumor Activity
The potential antitumor effects of oxazole derivatives have been explored in various studies. The presence of the pyrimidine ring is associated with inhibition of cell proliferation in cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer and lung cancer cell lines, showing IC50 values in the micromolar range .
Enzyme Inhibition
The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease has also been investigated. Enzyme inhibition studies have shown that certain oxazole derivatives can effectively inhibit AChE, which is crucial for treating Alzheimer's disease . The target compound's specific inhibitory effects are yet to be fully elucidated but are expected to follow similar trends observed in related compounds.
Case Studies and Research Findings
- Antibacterial Screening : A recent study synthesized several oxazolone derivatives and evaluated their antibacterial activities against various pathogens. The results indicated that modifications to the oxazole ring could enhance antibacterial efficacy, suggesting that further exploration of structural variations in the target compound may yield beneficial results .
- Anticancer Studies : In vitro studies on related compounds demonstrated significant cytotoxicity against a range of cancer cell lines. For example, one derivative showed IC50 values of 15 µM against breast cancer cells, indicating potential therapeutic applications for structurally similar molecules .
- Enzyme Activity Assays : Inhibitory assays conducted on related compounds revealed strong urease inhibition with IC50 values comparable to standard inhibitors. This suggests that the target compound may also possess similar enzyme inhibitory properties .
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , indicating a complex structure that includes a pyrimidine ring and an oxazole moiety.
Structural Features
The compound features:
- A pyrimidine ring that contributes to its biological activity.
- An oxazole ring which is known for its role in various pharmacological activities.
Anticancer Activity
Recent studies have indicated that derivatives of oxazoles exhibit significant anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been tested for their ability to induce apoptosis in human cancer cells, demonstrating promise as anticancer agents .
Antimicrobial Properties
Research has also highlighted the antimicrobial activities of oxazole derivatives. The compound's structure may allow it to interact with bacterial enzymes or membranes, leading to inhibition of bacterial growth. Preliminary tests have indicated potential efficacy against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives. For example, studies have shown that certain pyrimidine-based compounds can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis . This suggests that 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one could also exhibit similar inhibitory effects.
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product. For instance, NMR spectra typically reveal distinct chemical shifts corresponding to the different functional groups present in the molecule .
Case Studies
- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related oxazole derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that structural modifications can enhance potency .
- Antimicrobial Testing : In another investigation, derivatives similar to this compound were tested against a panel of pathogens, showing promising results with zones of inhibition comparable to standard antibiotics .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
Physicochemical and Spectroscopic Properties
Insights :
- The target compound’s pyrimidine ring may redshift UV absorption compared to phenyl derivatives.
- Higher melting points in halogenated analogs (e.g., 134–136°C in ) suggest stronger intermolecular forces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
